molecular formula C30H20N8Na2O12S2 B1490543 Acid Brown 354 CAS No. 71799-43-4

Acid Brown 354

Cat. No. B1490543
CAS RN: 71799-43-4
M. Wt: 794.6 g/mol
InChI Key: GYVPMHHWPSYINH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Brown 354, also known as C.I. 20177, is an acid complex dye . It is used for dyeing wool and nylon, and for printing . The dye produces a red light brown color .


Synthesis Analysis

Acid Brown 354 is synthesized using resorcinol, 2-chloro-5-nitrobenzene sulfonic acid, and p-aminoacetanilide as raw materials . First, 2-chloro-5-nitrobenzene sulfonic acid and p-aminoacetanilide are condensed and hydrolyzed to obtain the intermediate 4-nitro-4’-aminodiphenylamine-2-sulfonic acid . The product is obtained by coupling 2mol of the intermediate with 1mol of resorcinol . The finished product is salted out, filtered, dried, and crushed .


Molecular Structure Analysis

The molecular formula of Acid Brown 354 is C30H20N8Na2O12S2 . Its molecular weight is 794.63600 .


Chemical Reactions Analysis

Acid Brown 354 has been studied for its adsorption properties . Aminized cellulose acetate nanofibers (ACA) were used to adsorb Acid Brown 354 from aqueous solutions . The adsorption process was found to be governed by pseudo-second-order kinetics, indicating that the process is chemical .

Scientific Research Applications

Wastewater Treatment

Acid Brown 354 is utilized in the study of wastewater treatment processes. Researchers have investigated the use of aminized cellulose acetate nanofibers for the adsorption and removal of Acid Brown 354 from aqueous solutions . The efficiency of this process is influenced by factors such as adsorbent dosage, pH, temperature, and initial dye concentration. The adsorption isotherms and kinetics of this process are crucial for understanding the interaction between the dye and the adsorbent, which has implications for the design of effective wastewater treatment systems.

Textile Industry

In the textile industry, Acid Brown 354 is mainly used for dyeing wool fabrics and printing . Its application extends to dye leather and paper surface shading. The dye’s properties make it suitable for creating long-lasting and vibrant colors on various substrates, which is essential for textile products that require high colorfastness and aesthetic appeal.

Environmental Science

The environmental impact of dyes like Acid Brown 354 is a significant area of research. Studies focus on the removal of such dyes from wastewater, as they pose a risk to aquatic life and the environment due to their toxic and carcinogenic nature . Understanding the mechanisms of dye removal and the development of new materials for this purpose is vital for reducing the environmental footprint of industrial processes.

Food Industry

While Acid Brown 354 itself may not be directly used in the food industry, the methodologies developed for its adsorption and removal from wastewater can be adapted for the food industry, where the removal of synthetic dyes is a concern for food safety . The principles of dye adsorption can inform the development of safer and more sustainable food processing methods.

Cosmetics

Acid Brown 354 and similar dyes find applications in the cosmetics industry, where they are used for coloring products . The safety and stability of these dyes are paramount, as they come into direct contact with skin. Research into the properties of Acid Brown 354 can lead to the development of safer and more natural alternatives for cosmetic pigmentation.

Leather Tanning

Acid Brown 354 is relevant in the context of leather tanning, where dyes and pigments play a role in the final appearance of leather goods . The application of Acid Brown 354 in leather tanning can be explored to enhance the color richness and uniformity of tanned leather products.

Pigment Production

In pigment production, the properties of Acid Brown 354 are studied to improve the quality and application methods of pigments . Research in this field can lead to advancements in the production of pigments that are more environmentally friendly and have improved biological activities, such as antioxidant and anticancer properties.

Future Directions

Future research on Acid Brown 354 may focus on improving its synthesis process, exploring its potential applications, and studying its environmental impact. For instance, one study investigated the removal of Acid Brown 354 from wastewater using aminized cellulose acetate nanofibers . This represents a potential future direction for research on this dye.

properties

IUPAC Name

disodium;2-[4-[[2,4-dihydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N8O12S2.2Na/c39-26-14-13-25(35-33-19-5-1-17(2-6-19)31-23-11-9-21(37(41)42)15-27(23)51(45,46)47)30(40)29(26)36-34-20-7-3-18(4-8-20)32-24-12-10-22(38(43)44)16-28(24)52(48,49)50;;/h1-16,31-32,39-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVPMHHWPSYINH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)NC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N8Na2O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025977
Record name C.I. Acid Brown 354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Brown 354

CAS RN

71799-43-4
Record name Disodium 2,2'-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitrobenzenesulphonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Brown 354
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2,2'-[(2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino)]bis(5-nitrobenzenesulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid Brown 354
Reactant of Route 2
Reactant of Route 2
Acid Brown 354
Reactant of Route 3
Reactant of Route 3
Acid Brown 354
Reactant of Route 4
Reactant of Route 4
Acid Brown 354
Reactant of Route 5
Reactant of Route 5
Acid Brown 354
Reactant of Route 6
Reactant of Route 6
Acid Brown 354

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.